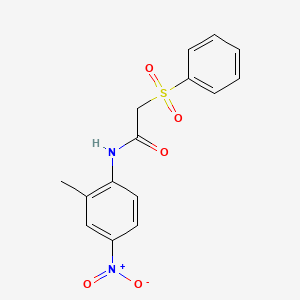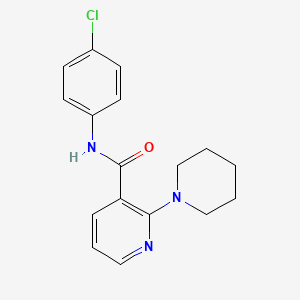
N-phenyl-2-(1-pyrrolidinyl)nicotinamide
Vue d'ensemble
Description
N-phenyl-2-(1-pyrrolidinyl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a phenyl group and a pyrrolidinyl group, which contributes to its distinctive properties.
Mécanisme D'action
Target of Action
The primary target of N-phenyl-2-(1-pyrrolidinyl)nicotinamide is the voltage-gated sodium channel, Nav1.1 . This channel is predominantly expressed in parvalbumin-positive fast-spiking interneurons and has been genetically linked to Dravet syndrome . Another target of this compound is nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD salvage pathway .
Mode of Action
This compound acts as a potent activator of Nav1.1 . It increases the decay time constant (tau) of Nav1.1 currents at 0.03 μM, showing significant selectivity against Nav1.2, Nav1.5, and Nav1.6 . As an activator of NAMPT, it boosts NAMPT activity, effectively increasing intracellular levels of NAD .
Biochemical Pathways
This compound affects the NAD salvage pathway by activating NAMPT . This leads to an increase in intracellular levels of NAD, inducing subsequent metabolic and transcriptional reprogramming . The compound also influences the function of Nav1.1, which plays a crucial role in the propagation of action potentials in neurons .
Result of Action
The activation of Nav1.1 by this compound can be used to analyze pathophysiological functions of the Nav1.1 channel towards treating various central nervous system diseases . The activation of NAMPT and the subsequent increase in NAD levels can provide neuroprotective benefits .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(1-pyrrolidinyl)nicotinamide typically involves the following steps:
Formation of Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-2-(1-pyrrolidinyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Applications De Recherche Scientifique
N-phenyl-2-(1-pyrrolidinyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-phenyl-2-(1-pyrrolidinyl)nicotinamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: N-phenyl-2-(1-pyrrolidinyl)pyridine, N-phenyl-2-(1-pyrrolidinyl)benzamide, and N-phenyl-2-(1-pyrrolidinyl)quinoline.
Uniqueness: The presence of the nicotinamide core and the specific substitution pattern confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-phenyl-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-13-7-2-1-3-8-13)14-9-6-10-17-15(14)19-11-4-5-12-19/h1-3,6-10H,4-5,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQPVGPDXZCYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4156302.png)
![N-[4-(1-adamantyl)phenyl]-2-furamide](/img/structure/B4156304.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4156315.png)
![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4156326.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4156329.png)
![9-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-9H-carbazole](/img/structure/B4156339.png)

![2-[(4-methoxyphenyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4156348.png)
![N-benzyl-2-[(2-methoxyphenyl)amino]nicotinamide](/img/structure/B4156349.png)



![2-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4156377.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1-pyrrolidinyl)nicotinamide](/img/structure/B4156397.png)
